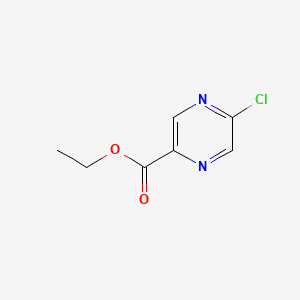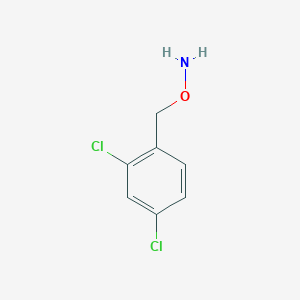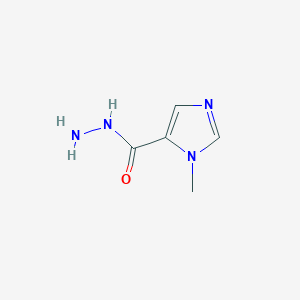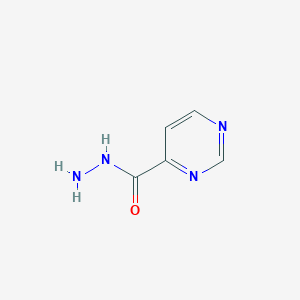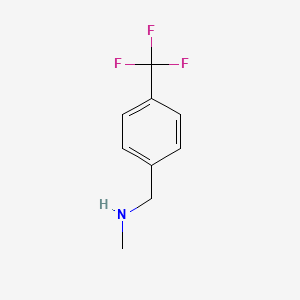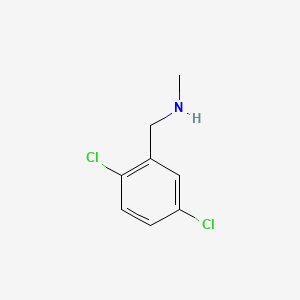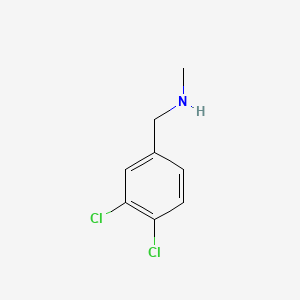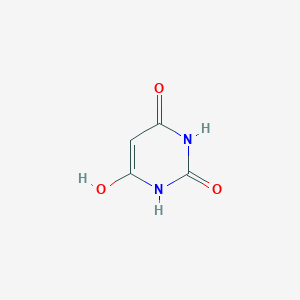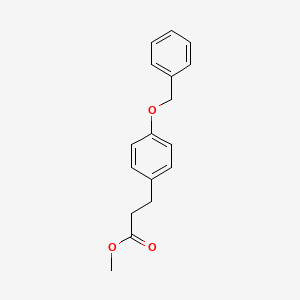
3-(4-(苄氧基)苯基)丙酸甲酯
概述
描述
Methyl 3-(4-(benzyloxy)phenyl)propanoate: is an organic compound with the molecular formula C17H18O3. It is a derivative of benzoic acid and is characterized by the presence of a benzyloxy group attached to the phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of esterification and benzylation reactions.
Biology and Medicine:
- Investigated for potential pharmacological properties.
- Used in the synthesis of bioactive compounds for drug discovery.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the manufacture of fragrances and flavoring agents.
安全和危害
The safety information available indicates that Methyl 3-(4-(benzyloxy)phenyl)propanoate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .
准备方法
Synthetic Routes and Reaction Conditions:
Esterification: One common method to synthesize Methyl 3-(4-(benzyloxy)phenyl)propanoate involves the esterification of 3-(4-(benzyloxy)phenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Benzylation: Another route involves the benzylation of 3-(4-hydroxyphenyl)propanoic acid followed by esterification with methanol.
Industrial Production Methods: Industrial production of Methyl 3-(4-(benzyloxy)phenyl)propanoate generally follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions:
Oxidation: Methyl 3-(4-(benzyloxy)phenyl)propanoate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 3-(4-(benzyloxy)phenyl)propanol.
Substitution: Various substituted phenylpropanoates depending on the nucleophile used.
作用机制
The mechanism of action of Methyl 3-(4-(benzyloxy)phenyl)propanoate largely depends on its application. In organic synthesis, it acts as a reactant or intermediate, participating in various chemical reactions. In biological systems, its mechanism of action would be determined by the specific bioactive compound it is part of, targeting particular molecular pathways and receptors.
相似化合物的比较
Methyl 3-(4-methoxyphenyl)propanoate: Similar structure but with a methoxy group instead of a benzyloxy group.
Ethyl 3-(4-(benzyloxy)phenyl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 3-(4-(benzyloxy)phenyl)propanoate is unique due to the presence of the benzyloxy group, which can influence its reactivity and physical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
属性
IUPAC Name |
methyl 3-(4-phenylmethoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-19-17(18)12-9-14-7-10-16(11-8-14)20-13-15-5-3-2-4-6-15/h2-8,10-11H,9,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAMAAXKDLWBKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335506 | |
| Record name | METHYL 3-(4-(BENZYLOXY)PHENYL)PROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24807-40-7 | |
| Record name | METHYL 3-(4-(BENZYLOXY)PHENYL)PROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

